(Ethylthio)acetone vs. S-Ethylthioacetate: β-Positioned Acetyl Group Confers Radical Intermediate Stability Advantage
(Ethylthio)acetone (SETA) exhibits fundamentally different radical intermediate stability compared to the α-positioned analog S-ethylthioacetate (SETAc). DFT calculations and experimental pulse radiolysis studies demonstrate that the β-positioned acetyl group in SETA does NOT destabilize hydroxysulfuranyl radicals, monomeric sulfur radical cations, or dimeric sulfur radical cations. In contrast, the α-positioned acetyl group in SETAc destabilizes both hydroxysulfuranyl radicals and monomeric sulfur radical cations [1]. This structural distinction is experimentally consequential: pulse radiolysis of SETA in acidic aqueous solution yields acetone radicals (·CH₂-C(O)CH₃) as the primary product, whereas analogous α-positioned compounds produce different radical species distributions [2].
| Evidence Dimension | Hydroxysulfuranyl radical stability |
|---|---|
| Target Compound Data | β-positioned acetyl group: no destabilization of hydroxysulfuranyl radicals, monomeric sulfur radical cations, or dimeric sulfur radical cations |
| Comparator Or Baseline | S-Ethylthioacetate (SETAc, α-positioned acetyl group): destabilizes hydroxysulfuranyl radicals and monomeric sulfur radical cations |
| Quantified Difference | Qualitative difference in radical stability class (stable vs. destabilized); specific radical product: SETA → acetone radicals (·CH₂-C(O)CH₃) |
| Conditions | •OH-induced oxidation in aqueous solution; pulse radiolysis combined with chromatographic and ESR techniques; DFT calculations |
Why This Matters
Researchers studying oxidative degradation pathways or radical-mediated reactions cannot substitute α-positioned thioether-carbonyl compounds for β-positioned (ethylthio)acetone without fundamentally altering the radical intermediate profile and downstream reaction outcomes.
- [1] Filipiak, P.; Hug, G. L.; Carmichael, I.; Bobrowski, K. Energies, Stability and Structure Properties of Radicals Derived from Organic Sulfides Containing an Acetyl Group after the •OH Attack: ab Initio and DFT Calculations vs Experiment. SciencePlus.abes.fr. View Source
- [2] Wisniowski, P.; Bobrowski, K.; Filipiak, P.; Carmichael, I.; Hug, G. L. Reactions of hydrogen atoms with α-(alkylthio) carbonyl compounds. Time-resolved ESR detection and DFT calculations. 2005. View Source
